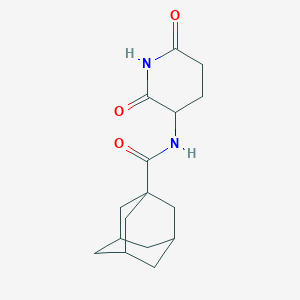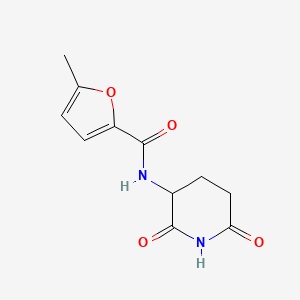
N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to investigate the physiological and biochemical effects of adenosine receptors.
作用機序
The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the body. Activation of this receptor by adenosine leads to a variety of physiological responses, including inhibition of neurotransmitter release, vasodilation, and cardioprotection. N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide acts as an antagonist of the adenosine A1 receptor, blocking its activation and preventing the downstream physiological effects.
Biochemical and physiological effects:
Studies have shown that N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide can inhibit the release of neurotransmitters such as glutamate and acetylcholine, leading to a reduction in excitatory signaling. It has also been shown to have vasodilatory effects, which may be useful in the treatment of cardiovascular diseases. Additionally, N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide has been shown to have cardioprotective effects in ischemic injury models.
実験室実験の利点と制限
One of the main advantages of using N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to investigate the specific role of this receptor subtype in various physiological and biochemical processes. However, one limitation of using N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide is that it is not water-soluble, which may affect its bioavailability and pharmacokinetics in vivo.
将来の方向性
There are several potential future directions for research involving N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide. One area of interest is the role of adenosine receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the use of N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to investigate the pharmacokinetics and bioavailability of N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide in vivo, as well as its potential side effects and toxicity.
合成法
The synthesis of N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide involves several steps, starting with the reaction of 5-methylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2,6-dioxopiperidin-3-yl) amine in the presence of a base to yield the final product, N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide.
科学的研究の応用
N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide has been extensively used in scientific research to investigate the role of adenosine receptors in various physiological and biochemical processes. It has been shown to have potent and selective binding affinity for the adenosine A1 receptor, making it a useful tool for studying the function of this receptor subtype.
特性
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-6-2-4-8(17-6)11(16)12-7-3-5-9(14)13-10(7)15/h2,4,7H,3,5H2,1H3,(H,12,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIRWTZGSZJGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

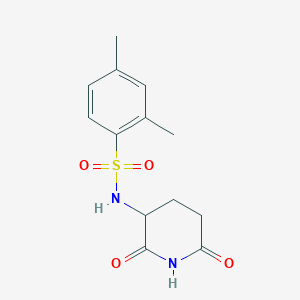




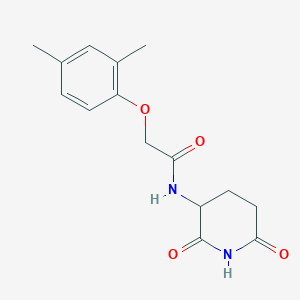
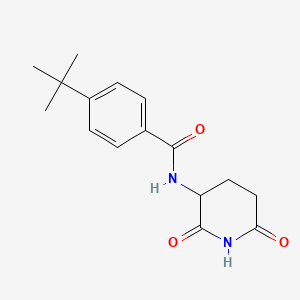

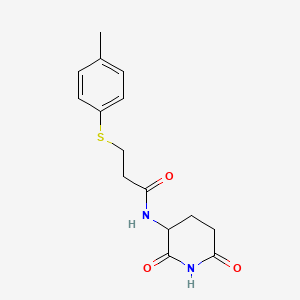
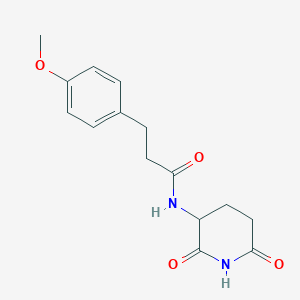


![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide](/img/structure/B7582161.png)
